molecular formula C23H23N3O4S B11234118 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11234118
M. Wt: 437.5 g/mol
InChI Key: UVGNSWHASZJEFF-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with the following chemical formula:

C19H18N4O4S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4\text{S}C19​H18​N4​O4​S

. It belongs to the class of benzodioxepine derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylamine with 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol. The reaction proceeds under specific conditions, resulting in the formation of the target compound.

Industrial Production: In industrial settings, N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is synthesized using optimized protocols. Large-scale production involves efficient purification and isolation techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the sulfur atom. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Major products formed depend on reaction conditions and substituents present.

Scientific Research Applications

Chemistry::

  • Used as a building block in the synthesis of novel compounds.
  • Investigated for its reactivity in various transformations.
Biology and Medicine::
  • Potential as an antitumor agent due to its unique structure.
  • Studied for its interactions with biological macromolecules.
Industry::
  • Employed in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific cellular targets, modulating signaling pathways, and affecting cellular processes.

Comparison with Similar Compounds

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide stands out due to its benzodioxepine scaffold. Similar compounds include 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid and 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol .

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H23N3O4S/c1-15(17-8-9-19-20(12-17)30-11-5-10-29-19)24-22(28)14-31-23-25-18(13-21(27)26-23)16-6-3-2-4-7-16/h2-4,6-9,12-13,15H,5,10-11,14H2,1H3,(H,24,28)(H,25,26,27)

InChI Key

UVGNSWHASZJEFF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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